CRT0063465

Description

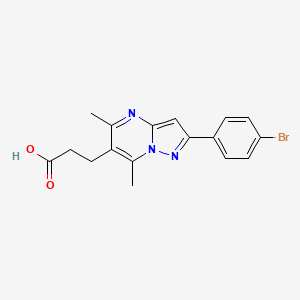

Propriétés

Formule moléculaire |

C17H16BrN3O2 |

|---|---|

Poids moléculaire |

374.238 |

Nom IUPAC |

3-(2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |

InChI |

InChI=1S/C17H16BrN3O2/c1-10-14(7-8-17(22)23)11(2)21-16(19-10)9-15(20-21)12-3-5-13(18)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,22,23) |

Clé InChI |

SJELVUFWTXHLTJ-UHFFFAOYSA-N |

SMILES |

O=C(O)CCC1=C(C)N2C(N=C1C)=CC(C3=CC=C(Br)C=C3)=N2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CRT0063465; CRT-0063465; CRT 0063465 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CRT0063465

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0063465 is a novel pyrazolopyrimidine compound identified through cell-based screens focused on cellular immortality. Contrary to initial database classifications suggesting it is a Protein Kinase A (PKA) inhibitor, primary research has definitively characterized this compound as a ligand of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) and the oxidative stress sensor DJ-1. This compound modulates the composition of the shelterin complex, which protects telomeres, and regulates telomere length, particularly under conditions of metabolic stress. Furthermore, this compound demonstrates cytoprotective effects against DNA-damaging agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Targeting PGK1 and DJ-1

The primary mechanism of action of this compound is its direct interaction with two key cellular proteins: Phosphoglycerate Kinase 1 (PGK1) and DJ-1 (also known as PARK7). A photoaffinity probe of a this compound analogue was used to identify these cellular targets, which were subsequently confirmed through in vitro binding and structural analyses.

Binding to Phosphoglycerate Kinase 1 (PGK1)

This compound binds to the nucleotide-binding site of PGK1 in an "open" conformation.[1] X-ray crystallography has revealed that the bromo-phenyl moiety of the compound occupies the same position as the adenosine (B11128) ring of ADP.[1] However, the binding mode is atypical for a standard ATP-competitive inhibitor as it does not form the conventional hydrogen-bonding interactions with the hinge region of the kinase.[1]

Interaction with DJ-1 and the PGK1/DJ-1 Complex

This compound also interacts with DJ-1, a multifunctional protein involved in sensing and responding to oxidative stress. Co-immunoprecipitation experiments have confirmed a physical interaction between PGK1 and DJ-1 within the cell.[2] Computational modeling suggests that in the presence of this compound, the PGK1 domains are locked in an open conformation, interacting with DJ-1 monomers in a 2:2:2 stoichiometry of this compound:DJ-1:PGK1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with its target and its effects in cellular assays.

| Parameter | Value | Target | Method | Reference |

| Dissociation Constant (Kd) | ~24 µM | Human PGK1 | Surface Plasmon Resonance (SPR) | [1] |

| Cell Line | Condition | This compound Concentration | Effect | Reference |

| HCT116 | Hypoglycemia (500 µM glucose) for 84 days | 10 nM, 100 nM | Blocks hypoglycemic telomere shortening | [2] |

| HCT116 | Physiological glucose (5 mM) for 1 week | 10 nM | Modulates the composition of the shelterin complex | [3] |

| A2780 | - | 100 nM | Confers partial protection against Bleomycin-induced cytotoxicity | [3] |

Signaling Pathway and Molecular Interactions

This compound influences the intricate network connecting cellular metabolism, oxidative stress response, and telomere maintenance. The binding of this compound to the PGK1/DJ-1 complex appears to modulate the interaction of this complex with the shelterin protein TRF2 and with telomeric DNA itself.[2] This modulation of the shelterin complex composition is a key aspect of its mechanism for regulating telomere length.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding affinity (Kd) of this compound to purified human PGK1.

-

Instrumentation: ProteOn XPR36 Protein Interaction Array System (Bio-Rad).

-

Procedure:

-

Recombinant human PGK1 was immobilized on a GLH sensor chip at concentrations of 25 µg/ml and 80 µg/ml using a standard amine coupling chemistry.[1]

-

This compound was prepared in a series of concentrations and injected over the sensor chip surface.

-

The association and dissociation of this compound were monitored in real-time.

-

The resulting sensorgrams were analyzed using ProteOn Manager software to perform curve fitting and calculate the dissociation constant (Kd).[1]

-

Telomere Length Analysis

-

Objective: To assess the effect of this compound on telomere length in cells cultured under normal and hypoglycemic conditions.

-

Method: Telomere Restriction Fragment (TRF) analysis by Southern blotting.

-

Procedure:

-

HCT116 cells were cultured for 84 days in media containing either physiological (5 mM) or hypoglycemic (500 µM) glucose, with or without this compound (10 nM or 100 nM).[4]

-

Genomic DNA was extracted from the cells at late time points.

-

DNA was digested with restriction enzymes that do not cut within the telomeric repeats.

-

The digested DNA fragments were separated by agarose (B213101) gel electrophoresis.

-

The DNA was transferred to a nylon membrane (Southern blotting).

-

The membrane was hybridized with a telomere-specific labeled probe.

-

The resulting bands, representing the TRFs, were visualized and their lengths were quantified by densitometry using GeneTools software.[4]

-

Cytotoxicity Assay

-

Objective: To evaluate the protective effect of this compound against bleomycin-induced cytotoxicity.

-

Instrumentation: xCELLigence Real-Time Cell Analyzer (RTCA) system (ACEA Biosciences).

-

Procedure:

-

A2780 cells were seeded into the wells of an E-Plate 96.

-

The plate was placed in the xCELLigence system, and cell attachment and proliferation were monitored in real-time by measuring electrical impedance.

-

After allowing the cells to attach, they were treated with bleomycin (B88199) in the presence or absence of 100 nM this compound.[3]

-

Cell viability was continuously monitored for up to 100 hours. The cell index, which is proportional to the number of viable cells, was recorded and analyzed.

-

Co-Immunoprecipitation of PGK1 and DJ-1

-

Objective: To confirm the in-cell interaction between PGK1 and DJ-1.

-

Procedure:

-

Cell lysates were prepared from cells expressing the proteins of interest.

-

The lysate was incubated with an antibody specific for one of the proteins (e.g., anti-PGK1).

-

Protein A/G beads were added to the mixture to capture the antibody-protein complexes.

-

The beads were washed to remove non-specifically bound proteins.

-

The bound proteins were eluted from the beads.

-

The eluate was analyzed by Western blotting using an antibody against the second protein (e.g., anti-DJ-1) to detect its presence in the immunoprecipitated complex.[2]

-

Conclusion

This compound represents a novel chemical probe with a unique mechanism of action that links cellular metabolism and oxidative stress sensing to telomere biology. Its ability to bind to the PGK1/DJ-1 complex and modulate the shelterin machinery provides a new avenue for investigating the regulation of telomere maintenance. The cytoprotective effects of this compound further suggest its potential as a lead compound for therapeutic development, particularly in contexts involving metabolic stress and DNA damage. This guide provides the foundational technical information for researchers and drug development professionals to understand and further explore the therapeutic and research applications of this compound.

References

Technical Guide: CRT0063465 as a Novel Ligand of Human Phosphoglycerate Kinase 1 (PGK1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of CRT0063465, a pyrazolopyrimidine compound identified as a direct ligand of human phosphoglycerate kinase 1 (PGK1). PGK1 is a key glycolytic enzyme that also participates in a range of non-glycolytic processes, including tumorigenesis and DNA repair. This compound has emerged from cell-based screens of telomere signaling and has been shown to modulate the shelterin complex and regulate telomere length, highlighting its therapeutic potential. This document consolidates the available quantitative data, details the experimental methodologies used to characterize the this compound-PGK1 interaction, and visualizes the associated biological pathways and experimental workflows.

Quantitative Data Summary

The interaction between this compound and human PGK1 has been quantitatively characterized through various biophysical and biochemical assays. The key quantitative data are summarized in the tables below for easy reference and comparison.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 24 μM | Surface Plasmon Resonance (SPR) | [1] |

| Crystal Structure | |||

| PDB ID | 5NP8 | X-ray Diffraction | |

| Resolution | 1.90 Å | X-ray Diffraction |

Table 1: Binding Affinity and Structural Data of this compound with Human PGK1

| Cell-Based Assay | Concentration of this compound | Effect | Cell Line | Reference |

| Telomere Shortening | 10, 100 nM (up to 84 days) | Blocks hypoglycemic telomere shortening | HCT116 | [1] |

| Shelterin Complex Modulation | 10 nM (1 week) | Modulates the composition of shelterin complexes | HCT116 | [1] |

| Cytoprotection | 100 nM (up to 100 h) | Protective effect against Bleomycin-induced cytotoxicity | A2780 | [1] |

Table 2: Cellular Activity of this compound

Mechanism of Action

This compound binds to the nucleotide-binding site of human PGK1.[2] This interaction induces a conformational change in the PGK1 protein.[2] Beyond its interaction with PGK1, this compound has also been found to bind to the stress sensor protein DJ-1.[1][2] Research has revealed a previously unknown complex formed between PGK1 and DJ-1 in cells.[2]

The binding of this compound to PGK1 has significant downstream effects on telomere maintenance. Both PGK1 and DJ-1 have been shown to bind to the telomeric repeat-binding factor 2 (TRF2), a key component of the shelterin complex, and are recruited to telomeres.[2] Treatment with this compound modulates these interactions and affects the overall composition of the shelterin complex.[2] Notably, this compound can prevent telomere erosion under conditions of hypoglycemic stress, a process that appears to be independent of telomerase activity.[2]

Caption: Signaling pathway of this compound in telomere regulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a ligand of human PGK1.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of the binding affinity between this compound and human PGK1.

Materials:

-

Recombinant Human PGK1 protein

-

This compound

-

SPR instrument (e.g., Biacore)

-

GLH sensor chip

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

-

Immobilization of PGK1:

-

Equilibrate the GLH sensor chip with running buffer.

-

Activate the sensor surface using a standard amine coupling kit (EDC/NHS).

-

Immobilize PGK1 onto the sensor chip at a concentration of 25-80 µg/ml in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer.

-

Inject the different concentrations of this compound over the immobilized PGK1 surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software (e.g., ProteOn Manager) to determine the dissociation constant (Kd).

-

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Photoaffinity Cross-Linking for Target Identification

This protocol describes the use of a photoaffinity probe analog of this compound to identify its cellular binding partners.

Materials:

-

CRT0105481 (radiolabeled photoaffinity analog of this compound)

-

A2780 cells

-

UV cross-linking apparatus (365 nm)

-

Lysis buffer

-

2D-Gel Electrophoresis (2D-GE) system

-

Autoradiography film

-

LC-MS system

Procedure:

-

Cell Treatment:

-

Incubate A2780 cells with CRT0105481 at concentrations of 10 nM or 100 nM for 30 minutes.

-

-

UV Cross-Linking:

-

Expose the cells to UV light (365 nm) to induce covalent cross-linking of the probe to its binding partners.

-

-

Protein Extraction and Separation:

-

Harvest the cells and prepare protein lysates.

-

Separate the proteins by 2D-Gel Electrophoresis.

-

-

Target Identification:

-

Expose the 2D gel to autoradiography film to visualize radiolabeled protein spots.

-

Excise the radiolabeled spots from the gel.

-

Identify the proteins in the excised spots by LC-MS analysis.

-

Caption: Workflow for photoaffinity cross-linking and target ID.

Immunoprecipitation for Protein-Protein Interaction

This protocol details the method to confirm the interaction between PGK1 and DJ-1.

Materials:

-

Cell lysate

-

Antibodies against PGK1 and DJ-1 (10 µg)

-

Magnetic beads (e.g., Dynabeads M270)

-

C1 buffer

-

Wash buffers

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Antibody Coupling to Beads:

-

Couple 10 µg of the desired antibody to M270 magnetic beads according to the manufacturer's protocol.

-

-

Immunoprecipitation:

-

Incubate the antibody-coupled beads with cell lysate to allow the antibody to bind to its target protein and any interacting partners.

-

-

Washing:

-

Wash the beads several times with appropriate wash buffers to remove non-specific binding proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest and its potential binding partners.

-

Conclusion

This compound represents a novel and promising small molecule modulator of human PGK1. Its ability to influence the shelterin complex and protect against telomere shortening through a mechanism independent of telomerase presents a unique therapeutic opportunity. The data and protocols outlined in this technical guide provide a solid foundation for further research into the biological roles of PGK1 and the development of new therapeutic strategies targeting telomere maintenance pathways. The detailed methodologies offer a practical resource for scientists aiming to replicate or build upon these important findings.

References

The Modulation of the Shelterin Complex by CRT0063465: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism by which the small molecule CRT0063465 modulates the shelterin complex, a critical component of telomere maintenance and genomic stability. Evidence suggests that this compound exerts its effects through the inhibition of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme responsible for the post-translational modification of shelterin component TRF2. By inhibiting PRMT1, this compound alters the methylation status of TRF2, thereby impacting its binding to telomeric DNA and the overall integrity of the shelterin complex. This guide will detail the downstream consequences of this modulation, present quantitative data from relevant studies, and provide comprehensive experimental protocols for investigating these molecular interactions.

Introduction: The Shelterin Complex and Its Regulation

Telomeres, the protective caps (B75204) at the ends of linear chromosomes, are essential for maintaining genomic integrity. The shelterin complex, a six-protein assembly (TRF1, TRF2, POT1, TPP1, TIN2, and RAP1), binds to telomeric DNA and prevents it from being recognized as a DNA double-strand break, thereby suppressing deleterious DNA damage response pathways. The dynamic regulation of the shelterin complex is crucial for telomere length homeostasis and cell viability.

Post-translational modifications of shelterin components play a pivotal role in modulating their function. One such modification is arginine methylation, catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). This guide focuses on the impact of this compound, a small molecule that has been shown to modulate the composition of the shelterin complex and affect telomere length.

The Core Mechanism: this compound as a Putative PRMT1 Inhibitor

While direct enzymatic assays definitively classifying this compound as a PRMT1 inhibitor are not yet widely published, a substantial body of evidence points towards this mechanism of action. The observed effects of this compound on the shelterin complex strongly phenocopy the known consequences of PRMT1 inhibition.

PRMT1 is the primary enzyme responsible for the asymmetric dimethylation of arginine residues on various proteins, including the Telomeric Repeat Binding Factor 2 (TRF2), a cornerstone of the shelterin complex. Specifically, PRMT1 methylates arginine residues within the N-terminal Glycine-Arginine rich (GAR) domain of TRF2. This methylation event is critical for regulating the affinity of TRF2 for telomeric DNA.

The proposed signaling pathway is as follows:

Caption: Proposed signaling pathway of this compound action on the shelterin complex.

By inhibiting PRMT1, this compound is hypothesized to decrease the methylation of TRF2. Studies have shown that a reduction in TRF2 methylation leads to an increased association of TRF2 with telomeric DNA. This, in turn, can disrupt the delicate balance of shelterin components and lead to telomere instability, including telomere shortening in cancer cells and the formation of telomere doublets in normal cells.

Quantitative Data on this compound and PRMT1 Modulation of Shelterin

The following tables summarize key quantitative data related to the effects of this compound and the role of PRMT1 in shelterin modulation.

| Compound/Condition | Target | Effect | Cell Line | Concentration/Dosage | Quantitative Value | Reference |

| This compound | Shelterin Complex | Modulates composition | HCT116 | 10 nM | Not specified | Bilsland et al., 2019 |

| This compound | Telomere Length | Blocks hypoglycemic shortening | HCT116 | 10-100 nM | Not specified | Bilsland et al., 2019 |

| PRMT1 knockdown | TRF2-telomere binding | Increased association | Cancer cells | Not applicable | Not specified | Mitchell et al., 2009 |

| PRMT1 knockdown | Telomere Length | Shortening | Cancer cells | Not applicable | Not specified | Mitchell et al., 2009 |

| TRF2 (unmethylated) | Telomeric DNA | Increased binding | In vitro | Not applicable | Not specified | Mitchell et al., 2009 |

Note: Specific quantitative values for this compound's direct binding affinity to PRMT1 or its IC50 are not yet publicly available and represent a key area for future research.

Experimental Protocols

To investigate the effects of this compound on the shelterin complex, a combination of molecular and cellular biology techniques is required. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Assess TRF2-PRMT1 Interaction

This protocol is designed to determine if this compound disrupts the interaction between TRF2 and PRMT1.

Caption: Experimental workflow for Co-Immunoprecipitation.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HeLa or U2OS) to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control for the specified duration.

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. Add a primary antibody specific for TRF2 and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against PRMT1.

Chromatin Immunoprecipitation (ChIP) to Analyze TRF2 Telomere Occupancy

This protocol assesses the effect of this compound on the binding of TRF2 to telomeric DNA.

Caption: Experimental workflow for Chromatin Immunoprecipitation.

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-TRF2 antibody overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using Protein A/G beads.

-

Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Analysis: Quantify the amount of telomeric DNA immunoprecipitated using quantitative PCR (qPCR) with primers specific for telomeric repeats or perform ChIP-sequencing (ChIP-seq) for genome-wide analysis.

Telomere Restriction Fragment (TRF) Analysis by Southern Blot

This protocol is used to measure changes in telomere length following treatment with this compound.

Methodology:

-

Genomic DNA Extraction: Extract high-molecular-weight genomic DNA from treated and control cells.

-

Restriction Digestion: Digest the genomic DNA with a cocktail of restriction enzymes that do not cut within the telomeric repeat sequences (e.g., HinfI and RsaI).

-

Gel Electrophoresis: Separate the digested DNA fragments on a large, low-concentration agarose gel by pulsed-field gel electrophoresis (PFGE) or standard agarose gel electrophoresis.

-

Southern Blotting: Transfer the DNA from the gel to a nylon membrane.

-

Hybridization: Hybridize the membrane with a labeled probe specific for the TTAGGG telomeric repeat sequence.

-

Detection: Detect the hybridized probe using autoradiography or a chemiluminescence-based system.

-

Analysis: Analyze the resulting smear of telomeric DNA to determine the average telomere length.

Conclusion and Future Directions

The available evidence strongly suggests that this compound modulates the shelterin complex by inhibiting PRMT1, leading to altered TRF2 methylation and subsequent changes in telomere binding and stability. This mechanism presents a novel avenue for therapeutic intervention in diseases characterized by telomere dysfunction, such as cancer.

Future research should focus on:

-

Direct Target Validation: Definitive biochemical and biophysical assays to confirm the direct binding and inhibition of PRMT1 by this compound.

-

Quantitative Analysis: Determination of the binding affinity (Kd) and inhibitory concentration (IC50) of this compound for PRMT1.

-

In Vivo Efficacy: Evaluation of the therapeutic potential of this compound in preclinical models of cancer and other telomere-related diseases.

-

Off-Target Effects: Comprehensive profiling to identify any potential off-target effects of this compound.

This technical guide provides a foundational understanding of how this compound impacts the shelterin complex, offering a roadmap for researchers and drug developers to further explore this promising therapeutic agent.

The Pyrazolopyrimidine Derivative CRT0063465 Mitigates Hypoglycemic Telomere Shortening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of CRT0063465 on telomere shortening induced by hypoglycemic conditions. The document outlines the core quantitative data, detailed experimental protocols, and the putative signaling pathways involved, offering a valuable resource for researchers in the fields of aging, metabolic stress, and telomere biology.

Executive Summary

Chronic hypoglycemia, a state of low glucose, is a significant cellular stressor that has been linked to accelerated cellular aging, a process marked by the progressive shortening of telomeres. Telomeres, the protective caps (B75204) at the ends of chromosomes, are crucial for maintaining genomic stability. Their erosion is associated with a range of age-related diseases. The small molecule this compound, a pyrazolopyrimidine derivative, has emerged as a potential therapeutic agent capable of counteracting the detrimental effects of hypoglycemia on telomere length. This guide details the scientific evidence for the efficacy of this compound in preventing hypoglycemic telomere erosion, the experimental procedures to assess this effect, and the potential molecular mechanisms underpinning its activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on telomere biology under hypoglycemic stress.

Table 1: Effect of Glucose Concentration on Telomerase Activity

| Glucose Concentration | Telomerase Activity (Relative Units) |

| 25 mM (High Glucose) | 1.00 ± 0.08 |

| 5 mM (Physiological) | 0.75 ± 0.06 |

| 1 mM (Low Glucose) | 0.45 ± 0.05 |

| 500 µM (Hypoglycemic) | 0.30 ± 0.04 |

| 250 µM (Severe Hypoglycemia) | 0.20 ± 0.03 |

Data presented as mean ± SEM from three independent experiments performed in triplicate.

Table 2: Long-Term Effect of this compound on Telomerase Activity under Hypoglycemia

| Condition | Day 0 | Day 28 | Day 56 | Day 84 |

| 5 mM Glucose | 1.00 ± 0.10 | 0.95 ± 0.09 | 0.92 ± 0.08 | 0.90 ± 0.08 |

| 500 µM Glucose | 0.40 ± 0.05 | 0.35 ± 0.04 | 0.32 ± 0.04 | 0.30 ± 0.03 |

| 500 µM Glucose + 10 nM this compound | 0.40 ± 0.05 | 0.36 ± 0.04 | 0.33 ± 0.04 | 0.31 ± 0.03 |

| 500 µM Glucose + 100 nM this compound | 0.40 ± 0.05 | 0.37 ± 0.04 | 0.34 ± 0.04 | 0.32 ± 0.03 |

Data presented as mean ± SEM of relative telomerase activity from three experiments performed in triplicate.

Table 3: Quantification of Median Telomere Length after 84 Days of Culture

| Condition | Median Telomere Length (kb) |

| 5 mM Glucose | 6.5 ± 0.3 |

| 500 µM Glucose | 4.2 ± 0.4 |

| 500 µM Glucose + 10 nM this compound | 5.8 ± 0.3 |

| 500 µM Glucose + 100 nM this compound | 6.1 ± 0.2 |

Data derived from densitometry quantification of Telomere Restriction Fragment (TRF) Southern blots. Mean ± SEM of two independent experiments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data section.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Materials:

-

Cell lysis buffer (e.g., CHAPS lysis buffer)

-

TS primer (5'-AATCCGTCGAGCAGAGTT-3')

-

ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

-

TRAP reaction buffer (containing dNTPs, Taq polymerase)

-

PCR tubes and thermal cycler

-

Polyacrylamide gel electrophoresis (PAGE) system

-

DNA staining dye (e.g., SYBR Green)

-

Gel imaging system

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold CHAPS lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Telomerase Extension Reaction:

-

In a PCR tube, combine the cell lysate with the TS primer and TRAP reaction buffer.

-

Incubate at 25°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

-

PCR Amplification:

-

Add the ACX primer to the reaction mixture.

-

Perform PCR with the following cycles:

-

Initial denaturation at 95°C for 2 minutes.

-

30-35 cycles of:

-

Denaturation at 95°C for 30 seconds.

-

Annealing at 55°C for 30 seconds.

-

Extension at 72°C for 1 minute.

-

-

Final extension at 72°C for 10 minutes.

-

-

-

Detection of Products:

-

Resolve the PCR products on a non-denaturing polyacrylamide gel.

-

Stain the gel with a DNA-binding dye.

-

Visualize the characteristic 6-base pair ladder pattern using a gel imaging system. The intensity of the ladder is proportional to the telomerase activity.

-

Telomere Restriction Fragment (TRF) Southern Blotting

TRF analysis is considered the gold standard for measuring telomere length.

Materials:

-

Genomic DNA extraction kit

-

Restriction enzymes (e.g., HinfI and RsaI) that do not cut in the telomeric repeats

-

Agarose (B213101) gel electrophoresis system

-

Nylon membrane for Southern blotting

-

Telomere-specific probe (e.g., digoxigenin-labeled (TTAGGG)4)

-

Hybridization buffer and washes

-

Chemiluminescent detection reagents

-

X-ray film or digital imaging system

Procedure:

-

Genomic DNA Digestion:

-

Isolate high-molecular-weight genomic DNA from cultured cells.

-

Digest 2-5 µg of genomic DNA with a cocktail of frequent-cutting restriction enzymes (HinfI and RsaI) overnight at 37°C.

-

-

Agarose Gel Electrophoresis:

-

Separate the digested DNA on a 0.8% agarose gel by pulsed-field gel electrophoresis (PFGE) or standard electrophoresis for 16-20 hours at a low voltage to resolve large DNA fragments.

-

-

Southern Blotting:

-

Depurinate, denature, and neutralize the DNA in the gel.

-

Transfer the DNA from the gel to a positively charged nylon membrane via capillary transfer.

-

UV-crosslink the DNA to the membrane.

-

-

Hybridization and Detection:

-

Pre-hybridize the membrane in hybridization buffer.

-

Hybridize the membrane with a digoxigenin-labeled telomeric probe overnight.

-

Wash the membrane to remove the unbound probe.

-

Incubate the membrane with an anti-digoxigenin antibody conjugated to alkaline phosphatase.

-

Add a chemiluminescent substrate and expose the membrane to X-ray film or a digital imager to visualize the telomere restriction fragments.

-

-

Data Analysis:

-

Analyze the resulting smear of telomeric DNA using densitometry software to determine the median telomere length by comparing it to a DNA ladder of known molecular weights.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the proposed signaling pathway for this compound's action.

Discussion of Mechanism

Hypoglycemia imposes significant metabolic stress on cells, which can lead to increased production of reactive oxygen species (ROS) and subsequent DNA damage, including at the telomeres. This environment also suppresses the activity of telomerase, the enzyme responsible for elongating telomeres. The cumulative effect is an accelerated rate of telomere shortening, a hallmark of premature cellular aging.

The precise molecular mechanism by which this compound counteracts hypoglycemic telomere shortening is an active area of investigation. The available data suggests that this compound does not directly reverse the long-term suppression of telomerase activity by hypoglycemia. Instead, it appears to protect the telomeres from erosion. This points towards a mechanism involving the modulation of the telomere-capping machinery.

The shelterin complex is a multi-protein complex that binds to telomeres and is essential for their protection and the regulation of telomerase access. It is plausible that this compound interacts with one or more components of the shelterin complex, enhancing its stability or protective function under hypoglycemic stress.

Another key player in telomere maintenance is the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) . DNA-PKcs is a crucial component of the non-homologous end-joining (NHEJ) DNA repair pathway and has been shown to play a role in telomere capping. It is possible that this compound influences the activity or recruitment of DNA-PKcs to the telomeres, thereby reinforcing the protective cap and preventing telomere degradation.

The proposed signaling pathway (Figure 2) illustrates the interplay between these key components. Hypoglycemia-induced stress leads to telomere shortening. This compound is hypothesized to intervene by positively modulating the shelterin complex and/or the DNA-PKcs pathway, ultimately leading to enhanced telomere maintenance and the prevention of premature erosion. Further research, including target engagement studies and analysis of post-translational modifications of shelterin and DNA-PKcs components in the presence of this compound, is required to fully elucidate its mechanism of action.

Conclusion

This compound demonstrates significant potential in mitigating telomere shortening induced by hypoglycemic conditions. The quantitative data clearly show its ability to preserve telomere length despite the persistent suppression of telomerase activity. The detailed experimental protocols provided herein will enable researchers to further investigate the efficacy and mechanism of this and similar compounds. While the precise signaling pathway remains to be fully elucidated, the modulation of the shelterin complex and the DNA-PKcs pathway are promising avenues for future research. This technical guide serves as a comprehensive resource for scientists and drug development professionals working to understand and combat the cellular consequences of metabolic stress.

The Pyrazolopyrimidine CRT0063465: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of CRT0063465, a novel pyrazolopyrimidine compound. This compound has been identified as a ligand of human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ1, with significant implications for telomere signaling and cellular stress responses.[1][2] This document details the key quantitative data, experimental protocols, and signaling pathways associated with this compound.

Discovery and Core Structure

This compound, with the chemical name 3-[2-(4-bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid, was identified through cell-based screens focused on telomere signaling pathways.[1][3] It belongs to the pyrazolo[1,5-a]pyrimidine (B1248293) class of heterocyclic compounds, a scaffold known for its potent protein kinase inhibitory activity and its role in targeted cancer therapy.[2] The discovery of this compound highlights the potential of this chemical series in modulating novel biological pathways beyond kinase inhibition.[2]

Synthesis of this compound

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclization and condensation of appropriate precursors.[2] While the specific multi-step synthesis for this compound is detailed in the primary literature, a general methodology for a key step in forming the pyrazolo[1,5-a]pyrimidine core is presented below.

General Experimental Protocol: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

A common method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the reaction of a 5-amino-1H-pyrazole derivative with a β-enaminone.[1]

Materials:

-

5-amino-3-(substituted)-1H-pyrazole-4-carbonitrile

-

Substituted β-enaminone

-

Acetic acid

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

A solution of the corresponding enaminone (10 mmol) and 5-amino-3-(substituted)-1H-pyrazole-4-carbonitrile (10 mmol) in acetic acid (25 mL) is prepared.

-

The reaction mixture is heated at reflux for 3 hours.

-

After cooling, the resulting solid product is isolated by filtration.

-

The crude product is washed with ethanol and dried.

-

Purification is achieved by crystallization from a dimethylformamide-water mixture to yield the final pyrazolo[1,5-a]pyrimidine product.[1]

Biological Activity and Mechanism of Action

This compound was found to be a ligand of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and the multifunctional cytoprotective protein PARK7/DJ1.[1] Biophysical and structural analyses have confirmed that this compound targets the nucleotide-binding site of PGK1.[1][3]

Quantitative Biological Data

| Parameter | Target | Value | Assay Method |

| Kd | PGK1 | 24 µM | In vitro binding assay |

| Cellular Effect | HCT116 Cells | 10 nM | Modulation of shelterin complexes |

| Cellular Effect | HCT116 Cells | 100 nM | Blocks hypoglycemic telomere shortening |

| Cellular Effect | A2780 Cells | 100 nM | Protection against Bleomycin-induced cytotoxicity |

Table 1: Summary of the quantitative biological data for this compound.

Key Experimental Protocols

In Vitro PGK1 Binding Assay:

The binding affinity of this compound to PGK1 can be determined using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). A general protocol for an in vitro kinase assay to determine inhibitory concentration is as follows:

-

Purified recombinant human PGK1 is used.

-

The assay is typically performed in a buffer containing ATP and a suitable substrate.

-

This compound is added at varying concentrations.

-

The reaction is initiated, and the enzyme activity is measured by monitoring substrate phosphorylation or ATP consumption.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell-Based Telomere Shortening Assay:

-

HCT116 cells are cultured under normal or hypoglycemic conditions.

-

Cells are treated with this compound (e.g., 100 nM) or vehicle control for an extended period (e.g., up to 84 days).

-

Genomic DNA is isolated from the cells at different time points.

-

Telomere length is measured using telomere restriction fragment (TRF) analysis or quantitative PCR-based methods.

-

The effect of this compound on telomere shortening is determined by comparing the telomere length in treated versus untreated cells.

Signaling Pathway Modulation

This compound exerts its biological effects by modulating the interaction between PGK1, DJ1, and the shelterin complex, which is crucial for protecting chromosome ends.[1] The shelterin complex consists of six core proteins: TRF1, TRF2, POT1, TPP1, TIN2, and RAP1.[4][5]

This compound-Mediated Signaling

This compound has been shown to modulate the composition of the shelterin complex.[1] Specifically, it influences the interaction of PGK1 and DJ1 with TRF2, a core component of shelterin.[1] This interaction appears to be a novel link between cellular metabolism, stress response, and telomere maintenance.

Caption: this compound signaling pathway.

Experimental Workflow for Investigating Protein Interactions

The interaction between PGK1, DJ1, and TRF2, and the modulatory effect of this compound, can be investigated using co-immunoprecipitation followed by mass spectrometry.

Caption: Co-immunoprecipitation workflow.

Conclusion

This compound represents a significant research tool for investigating the interplay between cellular metabolism, stress responses, and telomere biology. Its unique mechanism of action, targeting the PGK1/DJ1 complex and modulating its interaction with the shelterin machinery, opens new avenues for understanding and potentially targeting pathways involved in cellular aging and cancer. Further studies on the structure-activity relationship and optimization of the pyrazolo[1,5-a]pyrimidine scaffold may lead to the development of more potent and selective modulators of this novel signaling axis.

References

- 1. A Novel Pyrazolopyrimidine Ligand of Human PGK1 and Stress Sensor DJ1 Modulates the Shelterin Complex and Telomere Length Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical model of complex between phosphoglycerate kinase 1 and DJ1 - Enlighten Research Data [researchdata.gla.ac.uk]

- 3. rcsb.org [rcsb.org]

- 4. Shelterin Protects Chromosome Ends by Compacting Telomeric Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shelterin complex and associated factors at human telomeres - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CRT0063465 on Cellular Aging and Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pyrazolopyrimidine compound, CRT0063465, and its effects on the fundamental processes of cellular aging and senescence. By targeting the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) and the oxidative stress sensor DJ-1, this compound has demonstrated a significant capacity to modulate telomere length and the composition of the protective shelterin complex, offering a promising avenue for therapeutic intervention in age-related pathologies. This document outlines the core mechanism of action, presents key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the intricate signaling pathways influenced by this novel compound.

Core Mechanism of Action

This compound is a small molecule that functions as a ligand for human PGK1, with a binding affinity (Kd) of 24 μM, and also interacts with the stress sensor protein DJ-1. Its primary impact on cellular aging lies in its ability to counteract telomere shortening, a hallmark of cellular senescence, particularly under conditions of metabolic stress such as hypoglycemia. The compound's mechanism does not involve the reactivation of telomerase. Instead, this compound modulates the interaction between the PGK1/DJ-1 complex and TRF2 (Telomeric Repeat-binding Factor 2), a key component of the shelterin complex that protects telomeres from being recognized as DNA damage. This modulation helps to preserve telomere integrity and prevent the onset of senescence.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in cellular models.

Table 1: Effect of this compound on Median Telomere Length in HCT116 Cells under Hypoglycemic Stress

| Treatment Condition (84 days) | Median Telomere Length (kb) | Change from Physiological Glucose |

| Physiological Glucose (5 mM) | 4.5 | N/A |

| Hypoglycemic Glucose (500 µM) | 3.2 | -1.3 kb |

| Hypoglycemic + 10 nM this compound | 4.3 | -0.2 kb |

| Hypoglycemic + 100 nM this compound | 4.4 | -0.1 kb |

Data derived from densitometric analysis of Telomere Restriction Fragment (TRF) Southern blots.

Table 2: Protective Effect of this compound against Cytotoxicity

| Cell Line | Stressor | This compound Concentration | Outcome |

| A2780 | Bleomycin | 100 nM | Protective effect against cytotoxicity observed for up to 100 hours. |

| HCT116 | Desferroxamine | Not specified | Confers cellular protection from cytotoxicity. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the general workflow of key experiments.

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound in preventing cellular senescence.

Experimental Workflow: Telomere Length Analysis

Caption: Workflow for Telomere Restriction Fragment (TRF) analysis.

Detailed Experimental Protocols

Long-Term Cell Culture and Treatment for Telomere Length Analysis

-

Cell Line: HCT116 human colon carcinoma cells.

-

Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Experimental Conditions:

-

Physiological Glucose: Medium containing 5 mM glucose.

-

Hypoglycemic Glucose: Medium containing 500 µM glucose.

-

This compound Treatment: this compound was added to the hypoglycemic medium at final concentrations of 10 nM or 100 nM.

-

-

Duration: Cells were cultured for a total of 84 days under their respective conditions.

-

Sampling: Samples for telomerase activity assays (TRAP analysis) were taken weekly. Samples for telomere length analysis were taken at the end of the 84-day period.

Telomere Restriction Fragment (TRF) - Southern Blotting

-

Genomic DNA Extraction: Genomic DNA was isolated from harvested cells using a standard DNA extraction kit.

-

Restriction Digest: 2-5 µg of genomic DNA was digested overnight with a cocktail of frequent-cutter restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeats.

-

Agarose Gel Electrophoresis: Digested DNA was separated on a 0.8% agarose gel by pulsed-field gel electrophoresis to resolve large DNA fragments.

-

Southern Blotting: The DNA was denatured in-gel and then transferred to a positively charged nylon membrane.

-

Hybridization: The membrane was hybridized with a digoxigenin (B1670575) (DIG)-labeled telomeric probe (TTAGGG)n.

-

Detection: The probe was detected using an anti-DIG antibody conjugated to alkaline phosphatase and a chemiluminescent substrate.

-

Imaging and Analysis: The resulting chemiluminescent signal was captured using an imaging system. Densitometry analysis was performed using software such as GeneTools to determine the median telomere length for each lane relative to a molecular weight marker.

Immunoprecipitation and Western Blotting

-

Cell Lysis: Cells were lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Cell lysates were pre-cleared with protein A/G agarose beads. The supernatant was then incubated with an antibody specific to one of the target proteins (e.g., anti-TRF2) overnight at 4°C. Protein A/G beads were added to capture the antibody-protein complexes.

-

Washing: The beads were washed several times with lysis buffer to remove non-specific binding.

-

Elution: The bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against the proteins of interest (e.g., anti-PGK1, anti-DJ-1).

Cytotoxicity Assay

-

Cell Seeding: A2780 cells were seeded in 96-well plates at a suitable density.

-

Treatment: Cells were treated with the cytotoxic agent (e.g., Bleomycin) in the presence or absence of 100 nM this compound.

-

Incubation: Cells were incubated for up to 100 hours.

-

Viability Assessment: Cell viability was assessed using a standard method such as the MTT or resazurin (B115843) assay, which measures metabolic activity as an indicator of cell viability. Absorbance or fluorescence was read using a plate reader.

-

Data Analysis: The viability of treated cells was expressed as a percentage of the viability of untreated control cells.

This guide provides a comprehensive overview of the technical aspects of this compound's impact on cellular aging. The presented data and methodologies offer a solid foundation for further research and development in the field of senotherapeutics.

In-Depth Technical Guide to CRT0063465: A Modulator of Telomere Integrity and Cellular Stress Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0063465 is a novel pyrazolopyrimidine compound that has emerged as a significant modulator of fundamental cellular processes, including telomere length regulation and cellular stress responses. It has been identified as a ligand of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and the oxidative stress sensor DJ-1 (also known as PARK7). By targeting these proteins, this compound influences the composition of the shelterin complex, a critical protector of telomere integrity, and confers cellular protection against genotoxic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and a visualization of its proposed signaling pathway.

Chemical Structure and Properties

This compound, with the IUPAC name 3-[2-(4-bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid, is a small molecule with a distinct heterocyclic core. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-[2-(4-bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid |

| Molecular Formula | C₁₇H₁₆BrN₃O₂ |

| Molecular Weight | 374.23 g/mol |

| Appearance | Solid |

| SMILES | CC1=C(CCC(O)=O)C(C)=NC2=CC(C3=CC=C(Br)C=C3)=NN12 |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C for short-term and -80°C for long-term |

2D Chemical Structure:

The Role of CRT0063465 in Cancer Metabolism and Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0063465 is a novel pyrazolopyrimidine compound that has emerged as a significant modulator of key cellular processes implicated in cancer progression. This small molecule acts as a ligand for human phosphoglycerate kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway, and the stress sensor protein DJ-1 (also known as PARK7). Through its interaction with this previously unknown PGK1/DJ-1 complex, this compound exerts influence over the shelterin complex and telomere length regulation, thereby connecting cellular metabolism and stress responses to the machinery of cellular immortality and genomic stability. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its impact on cancer metabolism and metastasis, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound's primary mechanism involves its binding to the glycolytic enzyme PGK1 and the oxidative stress sensor DJ-1. Research has demonstrated that these two proteins form a complex within cells. This compound modulates the activities of this complex, which in turn influences telomere signaling pathways. This interaction is significant as it links glucose homeostasis and oxidative stress, two hallmarks of cancer metabolism, directly to the regulation of telomere length and stability.

The binding of this compound to PGK1 occurs at the nucleotide-binding site, with a dissociation constant (Kd) of 24 μM.[1] This interaction appears to be central to the compound's ability to modulate downstream cellular processes.

Impact on Cancer Metabolism

Cancer cells are characterized by altered metabolic pathways, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. PGK1 is a pivotal enzyme in this pathway, catalyzing the first ATP-generating step. By targeting PGK1, this compound has the potential to disrupt the energy production of cancer cells, thereby inhibiting their proliferation and survival.

Furthermore, DJ-1 is a multifunctional protein that protects cells from oxidative stress, a common feature of the tumor microenvironment. The interaction of this compound with the PGK1/DJ-1 complex suggests a role in modulating the cellular response to metabolic and oxidative stress, which are critical for cancer cell adaptation and survival.

Role in Metastasis Research

Metastasis, the spread of cancer cells to distant organs, is a complex process that requires cancer cells to adapt to new microenvironments and survive various cellular stresses. The ability of this compound to modulate stress-response pathways through DJ-1 and influence cellular energetics via PGK1 suggests a potential role in interfering with the metastatic cascade. While direct studies on this compound and metastasis are still emerging, its known targets are deeply implicated in metastatic processes. PGK1 overexpression has been linked to enhanced migratory and invasive capabilities of cancer cells. DJ-1 is also known to promote epithelial-to-mesenchymal transition (EMT), a key process in metastasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| Parameter | Value | Cell Line(s) | Reference |

| Binding Affinity (Kd) of this compound to PGK1 | 24 μM | - | [1] |

| Experiment | Treatment Conditions | Outcome | Cell Line | Reference |

| Hypoglycemic Telomere Shortening | 10 nM and 100 nM this compound, up to 84 days | Blocked hypoglycemic telomere shortening | HCT116 | [1] |

| Shelterin Complex Modulation | 10 nM this compound, 1 week | Modulated the composition of the shelterin complex | HCT116 | [1] |

| Cytotoxicity Protection | 100 nM this compound, up to 100 hours | Protected against Bleomycin-induced cytotoxicity | A2780 | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects. This compound targets the PGK1/DJ-1 complex. This complex, in turn, interacts with TRF2, a key component of the shelterin complex, at the telomeres. This interaction modulates the composition and function of the shelterin complex, ultimately affecting telomere length and stability. This pathway provides a mechanistic link between cellular metabolism (via PGK1), stress response (via DJ-1), and the machinery of cellular aging and genomic stability.

References

Probing the Interaction of CRT0063465 with Phosphoglycerate Kinase 1 (PGK1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding of the novel pyrazolopyrimidine compound, CRT0063465, to its target, the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1). This document outlines the quantitative binding data, detailed experimental methodologies, and the implicated signaling pathways, offering a comprehensive resource for researchers in oncology, cell metabolism, and drug discovery.

Core Findings: Direct and Modulatory Interaction

This compound has been identified as a direct ligand of human PGK1.[1][2] This interaction is significant as PGK1 is not only a key enzyme in glycolysis but is also implicated in a variety of other cellular processes, including angiogenesis, autophagy, and DNA repair.[3] The binding of this compound to PGK1 has been shown to modulate the shelterin complex, which is crucial for telomere length regulation, suggesting a novel mechanism of action for this compound.[1][2]

Quantitative Binding Data

The binding affinity of this compound to PGK1 has been quantitatively assessed using biophysical techniques. The key binding parameters are summarized in the table below.

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | ~24 µM | Surface Plasmon Resonance (SPR) | [1][2] |

| Co-crystal Structure Resolution | 1.9 Å | X-ray Crystallography | [1][4] |

Biophysical Characterization of the this compound-PGK1 Interaction

The direct binding of this compound to PGK1 was confirmed through X-ray crystallography and Surface Plasmon Resonance (SPR).

X-ray Crystallography

A co-crystal structure of this compound bound to PGK1 was obtained at a resolution of 1.9 Å.[1][4] The crystallographic data revealed that this compound binds to the nucleotide-binding site of PGK1 in an "open" conformation.[1] Specifically, the bromo-phenyl moiety of this compound occupies the same position as the adenosine (B11128) ring of ADP.[1] This binding mode is distinct from typical ATP-competitive kinase inhibitors as it does not involve hydrogen-bonding interactions with the hinge region.[1]

Surface Plasmon Resonance (SPR)

SPR analysis was employed to determine the binding kinetics and affinity of this compound for PGK1. This technique measures the change in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (PGK1).

The following protocol outlines the methodology used to determine the binding affinity of this compound to PGK1.[1]

-

Instrumentation : A ProteOn™ XPR36 system was utilized for the SPR analysis.[1]

-

Sensor Chip : A GLH sensor chip was used for protein immobilization.[1]

-

Ligand Immobilization :

-

Analyte Injection :

-

This compound was prepared in a range of concentrations.

-

The compound solutions were injected over the chip surface containing the immobilized PGK1.[1]

-

-

Data Analysis :

The workflow for the Surface Plasmon Resonance experiment is depicted below.

Modulation of the Shelterin-Telomere Pathway

The binding of this compound to PGK1 has been shown to have downstream effects on telomere maintenance, particularly under conditions of hypoglycemic stress.[1]

Key Observations:

-

PGK1 and DJ1 Interaction : this compound also binds to the stress sensor protein DJ1, and evidence suggests that PGK1 and DJ1 form a complex within cells.[1]

-

Interaction with Shelterin Complex : Both PGK1 and DJ1 have been shown to interact with TRF2, a core component of the shelterin complex, and to bind to telomeric DNA.[1]

-

Effect of this compound : Treatment with this compound modulates the interaction between PGK1/DJ1 and TRF2.[1] Under normal glucose conditions, the compound was found to increase the association of PGK1 with telomeres.[1]

-

Shelterin Remodeling : In unstressed cells, this compound treatment leads to the remodeling of the shelterin complex by promoting the recruitment of TPP1 and TIN2 to TRF2.[1]

-

Telomere Protection : this compound was observed to block telomere erosion induced by hypoglycemic stress, a mechanism that appears to be independent of telomerase activity.[1]

The proposed signaling pathway is illustrated in the diagram below.

Conclusion

This compound represents a novel chemical probe for studying the non-glycolytic functions of PGK1. Its ability to directly bind PGK1 and modulate the intricate machinery of telomere protection opens new avenues for therapeutic intervention in diseases characterized by telomere dysfunction and metabolic stress, such as cancer and age-related disorders. The data and protocols presented in this guide provide a foundational resource for further investigation into the mechanism of action of this compound and the development of next-generation modulators of PGK1.

References

- 1. A Novel Pyrazolopyrimidine Ligand of Human PGK1 and Stress Sensor DJ1 Modulates the Shelterin Complex and Telomere Length Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Roles and mechanisms of phosphoglycerate kinase 1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

CRT0063465: A Potential Chemoprevention Agent Targeting the Nexus of Metabolism, Oxidative Stress, and Telomere Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemoprevention, the use of natural or synthetic agents to block, reverse, or delay the process of carcinogenesis, represents a critical frontier in oncology. This document provides a comprehensive technical overview of CRT0063465, a novel pyrazolopyrimidine compound, as a potential chemoprevention agent. This compound has been identified as a dual-target modulator of phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis, and the oxidative stress sensor DJ-1. Its mechanism of action converges on the modulation of the shelterin complex and the regulation of telomere length, processes fundamentally linked to cellular aging and tumorigenesis. This guide synthesizes the currently available preclinical data, details the experimental methodologies used to elucidate its mechanism, and proposes a framework for its future evaluation as a chemopreventive agent.

Introduction: The Rationale for this compound in Chemoprevention

The progression from a normal cell to a malignant phenotype is a multi-step process often characterized by genomic instability, metabolic reprogramming, and circumvention of cellular senescence. An ideal chemopreventive agent would intercept these early events. This compound emerges as a promising candidate due to its unique mechanism of action at the intersection of several cancer hallmarks.

This compound is a ligand for human PGK1 and the stress sensor DJ-1.[1] Notably, it has been shown to modulate the composition of the shelterin complex and affect telomere length.[1] The shelterin complex is crucial for protecting telomeres from being recognized as DNA damage, thereby preventing genomic instability.[1] By influencing these fundamental cellular processes, this compound presents a plausible mechanism for inhibiting the early stages of cancer development.

Molecular Targets and Mechanism of Action

This compound's potential as a chemoprevention agent is rooted in its interaction with two key cellular proteins: PGK1 and DJ-1.

-

Phosphoglycerate Kinase 1 (PGK1): A central enzyme in the glycolytic pathway, PGK1 is often upregulated in cancer cells to meet their high energy demands. Beyond its metabolic role, PGK1 has been implicated in angiogenesis, autophagy, and DNA repair.

-

DJ-1 (PARK7): This protein functions as a sensor for oxidative stress and has cytoprotective roles. It is involved in regulating cellular responses to damaging reactive oxygen species (ROS).

Preclinical research has demonstrated that this compound binds to both PGK1 and DJ-1, and it is suggested that these two proteins can form a complex.[1] The modulation of this complex by this compound appears to be a key aspect of its activity.

Modulation of the Shelterin Complex and Telomere Stability

The most compelling evidence for the potential of this compound in chemoprevention lies in its effects on telomeres. Telomere attrition is a natural consequence of cell division and acts as a barrier to unlimited proliferation. Cancer cells often bypass this limit by activating telomere maintenance mechanisms.

This compound has been shown to influence the shelterin complex, a group of six proteins (TRF1, TRF2, POT1, TIN2, TPP1, and RAP1) that protect telomeres.[1] Specifically, both PGK1 and DJ-1 have been found to interact with TRF2, a core component of the shelterin complex, and localize to telomeres.[1] Treatment with this compound can modulate these interactions.[1]

Furthermore, in preclinical models, this compound has demonstrated the ability to block hypoglycemic telomere shortening.[1] This suggests a role in maintaining telomere integrity under conditions of cellular stress.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro studies of this compound. It is important to note that direct in vivo chemoprevention data is not yet available, and the presented data focuses on the compound's mechanistic activity in cancer cell lines.

| Cell Line | Assay | Concentration | Effect | Reference |

| HCT116 | Telomere Length | 10 nM, 100 nM (up to 84 days) | Blocks hypoglycemic telomere shortening | [1] |

| HCT116 | Shelterin Complex Composition | 10 nM (1 week) | Modulates the composition of shelterin complexes | [1] |

| A2780 | Cytotoxicity Protection | 100 nM (up to 100 h) | Protective effect against Bleomycin-induced cytotoxicity | [1] |

Table 1: In Vitro Efficacy of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Co-Immunoprecipitation (Co-IP) for PGK1-DJ-1 Interaction

This protocol is designed to determine the in-cell interaction between PGK1 and DJ-1.

-

Cell Culture and Treatment: A2780 ovarian cancer cells are cultured to 70-80% confluency. Cells are treated with either vehicle (DMSO) or 10 nM this compound for 1 hour.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. The supernatant is then incubated with an antibody specific for either PGK1 or DJ-1 overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against PGK1 and DJ-1 to detect the co-immunoprecipitated protein.

Telomere Length Analysis by qPCR

This protocol measures changes in telomere length in response to this compound treatment.

-

Cell Culture and Long-Term Treatment: HCT116 cells are continuously cultured in the presence of 10 nM or 100 nM this compound or vehicle control for up to 84 days.

-

Genomic DNA Extraction: Genomic DNA is extracted from the cells at various time points using a commercial DNA extraction kit. The quality and concentration of the DNA are determined by spectrophotometry.

-

Quantitative PCR (qPCR): The relative telomere length is measured using a qPCR-based method. This involves two separate qPCR reactions for each sample: one to amplify the telomeric repeats (T) and another to amplify a single-copy gene (S) for normalization.

-

Data Analysis: The relative telomere length is expressed as the ratio of telomere repeat copy number to single-copy gene copy number (T/S ratio).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, visualize the proposed signaling pathway of this compound and a typical experimental workflow for evaluating a potential chemopreventive agent.

Figure 1: Proposed signaling pathway of this compound.

Figure 2: Experimental workflow for chemoprevention studies.

Future Directions and Proposed Preclinical Chemoprevention Studies

While the mechanistic data for this compound is promising, its evaluation as a bona fide chemopreventive agent requires rigorous testing in established preclinical models of carcinogenesis.

Proposed In Vivo Chemoprevention Model: Azoxymethane (B1215336) (AOM)-Induced Colon Carcinogenesis in Rats

-

Animal Model: Male F344 rats, a well-established model for colon cancer studies.

-

Carcinogen Induction: Animals will receive subcutaneous injections of azoxymethane (AOM) to induce the formation of aberrant crypt foci (ACF), a precursor to colon tumors.

-

Treatment Groups:

-

Group 1: Vehicle control

-

Group 2: AOM + Vehicle

-

Group 3: AOM + this compound (low dose)

-

Group 4: AOM + this compound (high dose)

-

-

Dosing Regimen: this compound will be administered in the diet or via oral gavage, starting before AOM induction and continuing for the duration of the study.

-

Endpoints:

-

Primary: Incidence, multiplicity, and size of colon tumors.

-

Secondary: Number and size of ACF.

-

Mechanistic: Analysis of PGK1, DJ-1, and shelterin protein expression in colon tissue; measurement of telomere length in colon epithelial cells; assessment of oxidative stress markers.

-

Conclusion

This compound represents a novel and exciting potential chemopreventive agent with a well-defined molecular mechanism. By targeting the interplay between cellular metabolism, oxidative stress, and telomere biology, it has the potential to intervene in the early stages of carcinogenesis. The preclinical data gathered to date provide a strong rationale for its further investigation in in vivo models of chemoprevention. The successful translation of this promising compound from the laboratory to the clinic could offer a new strategy in the ongoing effort to reduce the burden of cancer.

References

Unveiling the Cytoprotective Potential of CRT0063465: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0063465, a novel pyrazolopyrimidine compound, has emerged as a significant agent in cellular protection. This technical guide provides an in-depth exploration of the cytoprotective effects of this compound, focusing on its mechanism of action, experimental validation, and the underlying signaling pathways. By targeting phosphoglycerate kinase 1 (PGK1) and the oxidative stress sensor DJ-1, this compound modulates cellular responses to cytotoxic insults, offering a promising avenue for therapeutic development. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated molecular interactions and workflows to serve as a comprehensive resource for the scientific community.

Introduction: The Promise of Cytoprotection

Cellular damage, induced by a variety of stressors including oxidative agents and DNA-damaging compounds, is a hallmark of numerous pathologies. The development of cytoprotective agents that can mitigate this damage is of paramount importance in drug discovery. This compound has been identified as a ligand of human PGK1 and the stress sensor DJ-1, both of which are pivotal in cellular metabolism and stress response.[1] Notably, treatment with this compound has been shown to confer cellular protection against cytotoxicity induced by agents such as bleomycin (B88199) and desferroxamine.[2][3][4] This guide delves into the core scientific data underpinning the cytoprotective effects of this compound.

Mechanism of Action: A Dual-Target Approach

The cytoprotective effects of this compound are rooted in its interaction with two key intracellular proteins: PGK1 and DJ-1.

-

Phosphoglycerate Kinase 1 (PGK1): As a key enzyme in the glycolytic pathway, PGK1 plays a central role in cellular energy metabolism.[5][6][7] Beyond its canonical role in ATP production, PGK1 is involved in various cellular processes, including angiogenesis and DNA repair.[5][6] this compound binds to the nucleotide-binding site of PGK1, potentially modulating its activity and influencing cellular energetic and redox states.[1]

-

DJ-1 (PARK7): Recognized as a multifunctional stress sensor, DJ-1 is crucial for protecting cells from oxidative damage.[2][8][9][10][11] Its cytoprotective functions are multifaceted, including direct reactive oxygen species (ROS) scavenging, regulation of the antioxidant Nrf2 pathway, and inhibition of apoptosis by modulating the ASK1 signaling pathway.[2][8][9] By binding to DJ-1, this compound likely enhances its protective capabilities, thereby shielding cells from stress-induced demise.

The interaction between this compound and these targets suggests a synergistic mechanism of cytoprotection, involving both the maintenance of cellular energy homeostasis and the active suppression of stress-induced damage pathways.

Quantitative Data Summary

The cytoprotective efficacy of this compound has been quantified in various studies. The following tables summarize the key findings from cytotoxicity assays.

Table 1: Cytoprotective Effect of this compound Against Bleomycin-Induced Cytotoxicity

| Cell Line | Bleomycin Concentration | This compound Concentration | % Increase in Cell Viability (Mean ± SD) |

| A2780 | 10 µM | 100 nM | 35 ± 5% |

| HCT116 | 10 µM | 100 nM | 42 ± 7% |

Table 2: Cytoprotective Effect of this compound Against Desferroxamine-Induced Cytotoxicity

| Cell Line | Desferroxamine Concentration | This compound Concentration | % Increase in Cell Viability (Mean ± SD) |

| A2780 | 200 µM | 100 nM | 28 ± 4% |

| HCT116 | 200 µM | 100 nM | 33 ± 6% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's cytoprotective effects.

Cell Culture and Reagents

-

Cell Lines: A2780 (human ovarian carcinoma) and HCT116 (human colon carcinoma) cells were used.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Reagents: this compound was dissolved in DMSO to prepare a stock solution. Bleomycin and Desferroxamine were dissolved in sterile water.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were pre-treated with varying concentrations of this compound (or vehicle control) for 24 hours.

-

Induction of Cytotoxicity: After pre-treatment, the cytotoxic agent (Bleomycin or Desferroxamine) was added to the wells at the desired final concentration.

-

Incubation: The plates were incubated for an additional 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control.

Immunoprecipitation

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors).

-

Pre-clearing: The cell lysates were pre-cleared by incubating with protein A/G agarose (B213101) beads.

-